Angiotensin III acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

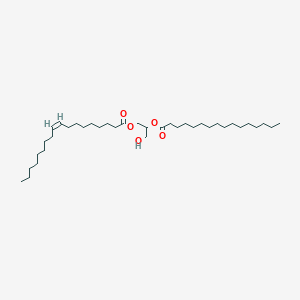

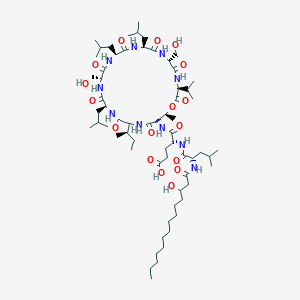

Angiotensin III acetate is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. It is derived from angiotensin II, which is a potent vasoconstrictor. Angiotensin III acetate is known to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

Modulation of Angiotensin-Converting Enzyme Activity : Angiotensin I Converting Enzyme (ACE) plays a crucial role in vascular and electrolyte homeostasis. Studies have shown that certain compounds can modulate ACE activity, which might have implications for the treatment of disorders like diabetes and renal diseases (Fernandes et al., 2011).

Cardiovascular Disease Treatment : Research indicates that the combination of ACE inhibitors and angiotensin receptor blockers can effectively suppress histopathologic changes that lead to ventricular remodeling after acute myocardial infarction, suggesting a therapeutic role in cardiovascular disease management (Yu et al., 2001).

Understanding of Non-Angiotensin II Peptides : Recent studies have highlighted the physiological importance of non-angiotensin II peptides, including angiotensins III, which modulate blood pressure or cardiac function through novel mechanisms (Reudelhuber, 2005).

Antihypertensive Effects : Angiotensin III acetate has been shown to possess ACE inhibitory activity, leading to a significant reduction in diastolic blood pressure in certain models, underscoring its potential antihypertensive effects (Matsufuji et al., 1995).

Reduction of Radiation Pneumonitis : ACE inhibitors have shown promise in reducing the risk of radiation pneumonitis in patients receiving thoracic radiation for lung cancer, indicating a potential application in oncology (Kharofa et al., 2012).

Structural Analysis for Drug Development : Understanding the structure of human ACE has facilitated the development of domain-selective ACE inhibitors, which may offer new pharmacological profiles for various diseases (Natesh et al., 2003).

properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9.C2H4O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;1-2(3)4/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);1H3,(H,3,4)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYUGSNUNZSLJA-BZDVFTEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H70N12O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensin III acetate | |

CAS RN |

100900-06-9 |

Source

|

| Record name | Angiotensin III acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)